Biphenyl-4-ylmethyl-hydrazine

Description

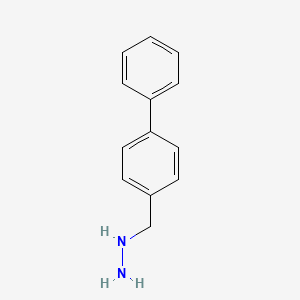

Structure

2D Structure

3D Structure

Properties

CAS No. |

51421-32-0 |

|---|---|

Molecular Formula |

C13H14N2 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

(4-phenylphenyl)methylhydrazine |

InChI |

InChI=1S/C13H14N2/c14-15-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,15H,10,14H2 |

InChI Key |

GCDLQAOATMBBDF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CNN |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CNN |

Origin of Product |

United States |

Chemical Reactivity and Transformations of Biphenyl 4 Ylmethyl Hydrazine

Reactions at the Hydrazine (B178648) Moiety

The hydrazine group in biphenyl-4-ylmethyl-hydrazine is a potent nucleophile, rendering it susceptible to a variety of chemical reactions. These transformations primarily target the nitrogen atoms, leading to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

Condensation Reactions for Hydrazone and Schiff Base Formation

The reaction of hydrazines with aldehydes and ketones is a fundamental transformation that yields hydrazones and Schiff bases. These reactions are typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and may be catalyzed by the addition of a small amount of acid. nih.govnih.gov The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.

This compound can react with a variety of aldehydes and ketones to form the corresponding hydrazones and Schiff bases. For instance, the condensation with aromatic aldehydes would yield N'-[(aryl)methylidene]-(biphenyl-4-ylmethyl)hydrazine derivatives. These reactions are often high-yielding and can be performed under mild conditions. researchgate.netorientjchem.org

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| This compound | Aromatic Aldehyde | N'-[(aryl)methylidene]-(biphenyl-4-ylmethyl)hydrazine | Ethanol, reflux | researchgate.net |

| This compound | Ketone | N'-[alkan-2-ylidene]-(biphenyl-4-ylmethyl)hydrazine | Methanol, acid catalyst | nih.gov |

These hydrazone and Schiff base derivatives are valuable intermediates in their own right, serving as precursors for the synthesis of more complex heterocyclic systems. ijcce.ac.ir

Cyclization Reactions to Form Nitrogen-Containing Heterocycles

The hydrazine moiety of this compound is a key building block for the synthesis of a variety of nitrogen-containing heterocycles. These cyclization reactions often proceed through the initial formation of a hydrazone intermediate, which then undergoes an intramolecular reaction to form a stable heterocyclic ring.

Pyrazoles: One of the most common applications of hydrazines in heterocyclic synthesis is the formation of pyrazoles. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic method for pyrazole (B372694) synthesis. dergipark.org.trmdpi.com In the case of this compound, reaction with a β-diketone would yield a 1-(biphenyl-4-ylmethyl)-substituted pyrazole. The regioselectivity of this reaction can be influenced by the nature of the substituents on the dicarbonyl compound. dergipark.org.tr

Triazoles: this compound can also be utilized in the synthesis of 1,2,4-triazoles. For example, reaction with an appropriate precursor, such as a derivative of formamide (B127407) or an imidate, can lead to the formation of a triazole ring. organic-chemistry.org Oxidative cyclization of hydrazones derived from biphenyl-containing hydrazides is another route to fused 1,2,4-triazoles. researchgate.net

| Heterocycle | Reactants | General Conditions | Reference |

| Pyrazole | This compound, 1,3-Diketone | Ethanol, reflux | dergipark.org.trmdpi.com |

| 1,2,4-Triazole (B32235) | This compound, Formamide derivative | Microwave irradiation | organic-chemistry.org |

| Fused 1,2,4-Triazole | Biphenyl-based hydrazone | Oxidizing agent (e.g., FeCl3), Ethanol | researchgate.net |

Acylation and Sulfonylation of Hydrazine Nitrogen Atoms

The nitrogen atoms of the hydrazine moiety in this compound can be readily acylated or sulfonylated by reaction with acyl chlorides or sulfonyl chlorides, respectively. These reactions typically occur in the presence of a base to neutralize the hydrogen halide byproduct. The selectivity of these reactions can be an issue, as both mono- and di-acylated or -sulfonylated products can be formed. orgsyn.orggoogle.com

The reaction of this compound with an acyl chloride, such as benzoyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, would be expected to yield the corresponding N-acyl-N'-(biphenyl-4-ylmethyl)hydrazine. Careful control of the reaction conditions, such as temperature and stoichiometry, can favor the formation of the mono-substituted product. google.com

Similarly, sulfonylation with a sulfonyl chloride, like p-toluenesulfonyl chloride, would produce the corresponding N-sulfonyl-N'-(biphenyl-4-ylmethyl)hydrazine. These sulfonylated hydrazine derivatives are stable compounds with potential applications in organic synthesis. google.com

Redox Chemistry of Hydrazine Derivatives

The hydrazine moiety is susceptible to both oxidation and reduction reactions. The oxidation of substituted hydrazines can lead to a variety of products, depending on the oxidant and the reaction conditions. For instance, oxidation of some benzyl-substituted hydrazines with lead tetra-acetate has been shown to result in oxidative debenzylation. rsc.org The oxidation of hydrazine itself is a complex process that can generate diimide (N₂H₂) and nitrogen gas. mdpi.com

The reduction of hydrazones derived from this compound can be a useful method for the synthesis of the corresponding substituted hydrazines. researchgate.net For example, the reduction of a hydrazone with a reducing agent such as sodium borohydride (B1222165) would yield the corresponding 1-(biphenyl-4-ylmethyl)-1-alkylhydrazine.

Reactivity of the Biphenyl (B1667301) System

The biphenyl moiety of this compound also possesses sites of reactivity, primarily on the aromatic rings. The presence of the methyl-hydrazine substituent can influence the regioselectivity of electrophilic aromatic substitution reactions.

Directed C-H Functionalization Strategies

Recent advances in organic synthesis have focused on the direct functionalization of C-H bonds, which offers a more atom-economical approach compared to traditional cross-coupling reactions. In the context of biphenyl systems, directing groups can be employed to achieve site-selective C-H activation. nih.gov

While specific examples for this compound are not prevalent in the literature, the principles of directed C-H functionalization can be applied. The hydrazine moiety, or a derivative thereof, could potentially act as a directing group to functionalize the biphenyl rings at specific positions. For example, a nitrile group, which can be derived from an amine, has been shown to direct meta-C-H olefination, acetoxylation, and iodination of biaryl compounds. nih.gov This suggests that conversion of the hydrazine moiety to a suitable directing group could enable selective functionalization of the biphenyl core in this compound derivatives.

Substituent Effects on Aromatic Reactivity

The this compound molecule contains two phenyl rings, and the reactivity of each towards electrophilic aromatic substitution (EAS) is influenced by the nature of the substituents present. In this molecule, one phenyl ring is substituted with a benzyl-hydrazine group at the 4-position, while the other is unsubstituted.

The phenyl group itself is known to be an activating group and directs incoming electrophiles to the ortho and para positions. This is due to the extension of the π-system, which can stabilize the positive charge in the arenium ion intermediate formed during electrophilic attack. Therefore, the unsubstituted phenyl ring in this compound will be activated towards electrophilic substitution, with a preference for reaction at the ortho and para positions.

The reactivity of the substituted phenyl ring is influenced by the -CH₂NHNH₂ group at the 4-position. The benzyl (B1604629) portion (-CH₂-) is a weak activating group through hyperconjugation and inductive effects. The hydrazine moiety (-NHNH₂) contains nitrogen atoms with lone pairs of electrons that can be donated to the aromatic ring through resonance, which would be a strong activating effect. However, the presence of the methylene (B1212753) spacer (-CH₂-) between the hydrazine group and the phenyl ring largely isolates the strong resonance effect of the hydrazine nitrogens from the aromatic system.

Consequently, the primary electronic influence of the -CH₂NHNH₂ group on the aromatic ring is a weak electron-donating inductive effect from the alkyl spacer. This makes the substituted ring slightly more reactive than benzene (B151609) itself, directing incoming electrophiles to the ortho and para positions relative to the benzyl-hydrazine substituent. Since the para position is already occupied, substitution will be directed to the ortho positions.

A comparison of the relative reactivity of the two rings suggests that the unsubstituted phenyl ring is likely to be more reactive towards electrophilic aromatic substitution. This is because the phenyl substituent is a more effective activator than the benzyl-hydrazine group.

| Ring | Substituent | Expected Directing Effect | Relative Reactivity |

| Ring A | -Phenyl | ortho, para-directing | Activated |

| Ring B | -CH₂NHNH₂ | ortho, para-directing | Weakly Activated |

Chemoselectivity in Multi-functionalized Derivatives

In derivatives of this compound that contain additional functional groups, the concept of chemoselectivity becomes crucial. This refers to the preferential reaction of one functional group over another. The primary sites of reactivity in this compound are the hydrazine moiety, the aromatic rings, and the benzylic protons.

The hydrazine group is a potent nucleophile due to the presence of lone pairs on the nitrogen atoms. nih.gov This makes it susceptible to reactions with a variety of electrophiles. For instance, it can readily react with aldehydes and ketones to form hydrazones in a nucleophilic addition reaction. fiveable.melibretexts.org This reaction is often highly chemoselective, as the hydrazine is a much stronger nucleophile than the aromatic rings.

Conversely, the biphenyl rings are nucleophilic in the context of electrophilic aromatic substitution. Strong electrophiles will preferentially react with the aromatic system. As discussed previously, the site of this reaction will be directed by the existing substituents. In a scenario where a multi-functionalized derivative is treated with an electrophile, a competition between reaction at the hydrazine and reaction at the aromatic ring may occur. The outcome would depend on the nature of the electrophile and the reaction conditions.

The benzylic protons (the two hydrogens on the -CH₂- group) are susceptible to radical abstraction or deprotonation under strongly basic conditions, which could lead to further functionalization at this position.

Consider a hypothetical derivative, 1-(4'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-N-methylmethanehydrazine . This molecule contains a primary alcohol, a substituted hydrazine, and the biphenyl system.

Reaction with an oxidizing agent: A mild oxidizing agent would likely selectively oxidize the primary alcohol to an aldehyde without affecting the hydrazine or the aromatic rings.

Reaction with an acylating agent (e.g., acetyl chloride): The more nucleophilic hydrazine nitrogen would be expected to react preferentially over the alcohol oxygen to form an acylhydrazide.

Reaction with a strong electrophile (e.g., during nitration): The reaction would likely occur on the more activated aromatic ring, directed by the existing substituents.

The following table summarizes the expected chemoselective reactions for different functional groups that could be present in derivatives of this compound.

| Functional Group | Reagent Type | Expected Reaction |

| Hydrazine (-NHNH₂) | Aldehydes/Ketones | Hydrazone formation |

| Acyl Halides | Acylation | |

| Alkyl Halides | Alkylation | |

| Aromatic Ring | Strong Electrophiles (e.g., HNO₃/H₂SO₄) | Electrophilic Aromatic Substitution |

| Benzylic C-H | Radical Initiators/Strong Bases | Radical substitution/Deprotonation |

| Hydroxyl (-OH) | Mild Oxidizing Agents | Oxidation to Aldehyde/Ketone |

| Carboxylic Acid (-COOH) | Reducing Agents | Reduction to Alcohol |

Structure Activity Relationship Sar Studies of Biphenyl 4 Ylmethyl Hydrazine Derivatives

Elucidation of Pharmacophoric Features within Hydrazine (B178648) and Biphenyl (B1667301) Scaffolds

The biphenyl-4-ylmethyl-hydrazine scaffold possesses distinct pharmacophoric features within its biphenyl and hydrazine moieties that are crucial for its biological interactions. The biphenyl group, with its two aromatic rings, provides a large, hydrophobic surface that can engage in van der Waals and pi-pi stacking interactions with biological targets. The rotational flexibility of the bond connecting the two phenyl rings allows this moiety to adopt various conformations, which can be critical for optimal binding.

The hydrazine group, on the other hand, introduces polar characteristics to the molecule. The nitrogen atoms can act as hydrogen bond donors and acceptors, forming key interactions with receptor sites. The presence of lone pairs of electrons on the nitrogen atoms also allows for potential coordination with metal ions in metalloenzymes. The methylene (B1212753) linker between the biphenyl and hydrazine moieties provides a degree of conformational flexibility, allowing the two key scaffolds to orient themselves appropriately for effective target binding.

Impact of Substitutions on Biological Activity Profiles

Systematic substitutions on the this compound core have been instrumental in delineating the SAR and optimizing biological activity. Modifications have been explored on the biphenyl ring, the hydrazine nitrogens, and through the introduction of diverse heterocyclic systems.

Modifications on the Biphenyl Ring and their Influence

The nature and position of substituents on the biphenyl ring have a profound effect on the biological activity of these derivatives. A study by Chauhan et al. synthesized a series of biphenyl derivatives of hydrazine and evaluated their biological activities. The results of this study are summarized in the table below.

| Compound Code | Substituent (R) | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|---|

| HyA-101 | H | C₁₃H₁₃N₂Br | 452 | 113-115 | 71 |

| HyA-102 | 4-CH₃ | C₁₄H₁₅N₂Br | 466 | 109-111 | 69 |

| HyA-103 | 3-Br | C₁₃H₁₂N₂Br₂ | 530 | 140-142 | 73 |

| HyA-104 | 4-Cl | C₁₃H₁₂N₂BrCl | 486 | 151-153 | 78 |

| HyA-105 | 4-NO₂ | C₁₃H₁₂N₃O₂Br | 497 | 193-195 | 84 |

| HyA-106 | 3-OCH₃ | C₁₄H₁₅N₂OBr | 544 | 189-191 | 85 |

| HyA-108 | 2,5-di-CH₃ | C₁₅H₁₇N₂Br | 512 | 106-108 | 68 |

| HyA-109 | 3-OCH₃ | C₁₄H₁₅N₂OBr | 482 | 165-167 | 73 |

| HyA-110 | 3,4,5-tri-OCH₃ | C₁₆H₁₉N₂O₃Br | 542 | 177-179 | 78 |

The data indicates that electron-withdrawing groups, such as 4-nitro (HyA-105) and 4-chloro (HyA-104), as well as electron-donating groups like 3-methoxy (HyA-106 and HyA-109), can influence the activity, as reflected in the high yields and distinct melting points which suggest stable crystalline structures often associated with potent compounds. The position of the substituent also appears to be critical, with substitutions at the 3- and 4-positions being common.

Introduction of Fused or Pendant Heterocyclic Moieties

The incorporation of heterocyclic rings, either fused to the biphenyl system or as pendant groups, represents a common strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. In the series synthesized by Chauhan et al., one derivative included a pyridine (B92270) ring (HyA-107).

| Compound Code | Heterocyclic Moiety | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|---|

| HyA-107 | Pyridine | C₁₂H₁₂N₃Br | 453 | 180-182 | 86 |

The introduction of the pyridine ring, a basic heterocycle, can introduce additional hydrogen bonding interactions and alter the acid-base properties of the molecule. This can lead to improved solubility and potentially new interactions with the biological target. The high yield of this compound suggests that the introduction of such moieties is synthetically feasible.

Conformational Analysis and its Correlation with Activity

The specific conformation adopted by a molecule upon binding to its target is often the "bioactive conformation." Understanding the preferred low-energy conformations in solution and how they relate to the bioactive conformation can provide valuable insights for the design of more potent analogs. While specific conformational analysis studies for this compound derivatives are not extensively reported in the available literature, it is a crucial aspect of SAR. Computational methods, such as molecular modeling and quantum mechanics calculations, can be employed to predict the stable conformers and to understand how different substitutions might influence the conformational preferences and, consequently, the biological activity.

Mechanistic Investigations of Reactions Involving Biphenyl 4 Ylmethyl Hydrazine

Catalytic Mechanisms in Synthesis and Derivatization

The synthesis of biphenyl-containing compounds like biphenyl-4-ylmethyl-hydrazine often employs transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for the construction of the biphenyl (B1667301) core. researchgate.netasianpubs.org

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide. asianpubs.org The catalytic cycle is generally understood to proceed through three key elementary steps:

Oxidative Addition : A low-valent palladium(0) complex reacts with the organohalide (e.g., a bromo- or iodobenzene (B50100) derivative) to form a palladium(II) intermediate.

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) species. This step typically requires a base to activate the organoboron compound.

Reductive Elimination : The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the biphenyl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net

Researchers optimize reaction conditions, including the choice of palladium catalyst, ligands, base, and solvent, to achieve high yields of the desired biphenyl products. researchgate.netasianpubs.org This catalytic approach is highly valued for its functional group tolerance and effectiveness in creating the central structural unit of this compound. Another key reaction for hydrazine (B178648) derivatives is the Wolff-Kishner reduction, which converts a hydrazone intermediate into an alkane under basic conditions, proceeding via a carbanion intermediate after the expulsion of nitrogen gas. libretexts.org

Elucidation of Biological Interaction Mechanisms at the Molecular Level

The biphenyl and hydrazine moieties are common pharmacophores, and their combination in this compound suggests potential biological activity. Understanding the molecular mechanisms of these interactions is key to developing new therapeutic agents. Hydrazine derivatives have been investigated for their ability to act as enzyme inhibitors, with their activity often stemming from their structural similarity to endogenous substrates that possess an amino or imino group. nih.gov

Hydrazine-based compounds are well-known inhibitors of various enzymes, particularly monoamine oxidases (MAOs). nih.gov The mechanism of inhibition can be either irreversible or reversible.

Irreversible Inhibition : Many classic hydrazine MAO inhibitors, such as iproniazid (B1672159) and phenelzine (B1198762), act as irreversible inhibitors. nih.gov This is due to the formation of a stable, covalent bond between the inhibitor and the enzyme, often with its flavin coenzyme. nih.gov This covalent modification permanently inactivates the enzyme.

Reversible Inhibition : In contrast, some newer hydrazine derivatives are designed as reversible inhibitors. These inhibitors bind to the enzyme's active site through non-covalent interactions like hydrogen bonds, hydrophobic interactions, and ionic bonds. nih.gov The enzyme-inhibitor complex can readily dissociate, which can lead to a more favorable side-effect profile compared to irreversible inhibitors. nih.gov

For example, studies on biphenyl-containing inhibitors targeting human carbonic anhydrase have used molecular docking to elucidate binding mechanisms. These in-silico studies revealed that the inhibitor forms multiple hydrogen bonds and engages in extensive hydrophobic interactions within the enzyme's active site, leading to potent inhibition. researchgate.net The stability of such protein-ligand complexes can be further assessed through molecular dynamic simulations. researchgate.net

Table 2: Comparison of Enzyme Inhibition Mechanisms by Hydrazine Derivatives

| Inhibition Type | Mechanism of Action | Bond Type | Example Class |

|---|---|---|---|

| Irreversible | Inhibitor permanently inactivates the enzyme. | Covalent | Classic MAO Inhibitors (e.g., Phenelzine) nih.gov |

| Reversible | Enzyme-inhibitor complex is transient and can dissociate. | Non-covalent (H-bonds, hydrophobic) | Newer competitive MAO inhibitors nih.gov |

The interaction of a ligand like this compound with a biological receptor is governed by its molecular architecture. The way a ligand binds can determine whether it acts as an inhibitor or an effector of a biological process. Several binding mechanisms are possible:

Chelate Effect : If a ligand can form multiple points of contact with a receptor, it can lead to a significantly increased functional affinity (avidity) and a decreased dissociation rate.

Subsite Binding : This is a form of chelation where a ligand interacts with secondary binding sites on the receptor in addition to the primary binding site. ualberta.ca

Receptor Clustering : Multivalent ligands, or sometimes even monovalent ligands under certain conditions, can bind to multiple receptor molecules simultaneously, bringing them into close proximity. ualberta.ca This clustering can be a crucial step in initiating or modulating cell signaling pathways. ualberta.ca

The biphenyl group of this compound is well-suited to fit into hydrophobic pockets within a receptor's binding site, while the hydrazine moiety can act as both a hydrogen bond donor and acceptor. The specific architecture of the ligand—its size, shape, and the density of binding elements—is a key determinant of its binding mechanism and ultimate biological function.

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its three-dimensional geometry, electronic properties, and predicting its chemical reactivity. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p), which provides a good balance of accuracy and computational cost for medium-sized organic molecules . These calculations help in optimizing the molecular geometry to its lowest energy state and deriving various molecular properties.

The electronic properties of a molecule are crucial for understanding its behavior. Molecular orbital analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to this understanding. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor researchgate.netresearchgate.net. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity irjweb.com.

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazine moiety and the biphenyl rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO distribution would indicate the probable sites for nucleophilic attack. The HOMO-LUMO energy gap provides insights into the chemical reactivity; a smaller gap suggests the molecule is more reactive and less stable irjweb.com.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| Energy of HOMO | -5.85 | Electron-donating ability |

| Energy of LUMO | -0.95 | Electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | 4.90 | Chemical reactivity and kinetic stability |

Note: The values in this table are representative examples derived from typical DFT calculations for similar aromatic hydrazine compounds and are for illustrative purposes.

DFT calculations are highly effective for exploring the potential energy surfaces of chemical reactions. This allows for the study of reaction mechanisms, the identification of transition states, and the calculation of activation energies researchgate.net. For this compound, this can be applied to understand its decomposition pathways or its reactions with other molecules. For instance, investigations into the cleavage of the N-N or N-H bonds in the hydrazine group can be modeled to predict the most favorable reaction pathway researchgate.net.

By calculating the Gibbs free energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed. This analysis reveals the kinetic and thermodynamic feasibility of different reaction pathways. For example, the activation energy for N-N bond scission in hydrazine derivatives can be compared to that of N-H bond scission to determine the likely initial step in its decomposition researchgate.net.

| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |

|---|---|---|

| N-N Bond Cleavage | < 25 | Decoupling of the hydrazine moiety |

| N-H Bond Scission (Dehydrogenation) | > 30 | Removal of a hydrogen atom from the hydrazine group |

Note: The values in this table are hypothetical examples illustrating how DFT can be used to compare the energetics of different reaction pathways for hydrazine-containing compounds.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to study how a small molecule, or ligand, interacts with a macromolecular target, typically a protein nih.govnih.gov. These methods are central to computer-aided drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex mdpi.com. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity. Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time in a simulated physiological environment, providing insights into the dynamic nature of the interaction nih.govrsc.org.

Once this compound is docked into a target protein's active site, the specific interactions that stabilize the complex can be analyzed in detail. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking nih.gov. The hydrazine group is a potent hydrogen bond donor and acceptor, while the biphenyl moiety is capable of forming significant hydrophobic and pi-pi stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan nih.gov.

Profiling these interactions helps to rationalize the molecule's biological activity and provides a roadmap for designing derivatives with improved potency and selectivity.

| Interaction Type | Potential Moiety of this compound | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond | Hydrazine (-NHNH2) | Aspartic Acid, Glutamic Acid, Serine, Threonine |

| Hydrophobic Interaction | Biphenyl Rings, Methylene (B1212753) Bridge | Leucine, Isoleucine, Valine, Alanine |

| Pi-Pi Stacking | Biphenyl Rings | Phenylalanine, Tyrosine, Tryptophan |

Computational methods can be used to perform a systematic conformational analysis to identify low-energy, stable conformations. This is crucial because it is often a specific conformation that is responsible for the molecule's biological activity (the "bioactive conformation"). Understanding the conformational landscape can explain why structurally similar molecules may have different activities and can guide the design of more rigid analogs that are "pre-organized" for optimal binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity slideshare.net. QSAR models are powerful predictive tools in drug discovery, allowing researchers to estimate the activity of new, unsynthesized compounds and to prioritize which derivatives to synthesize and test nih.govnih.gov.

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. A statistical model is then built to correlate these descriptors with the observed biological activity. For compounds similar to this compound, such as other biphenylmethyl derivatives, QSAR studies have been successfully applied to develop predictive models researchgate.net.

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution, reactivity |

| Steric/Topological | Molecular Weight, Wiener index, Molar Refractivity | Molecular size, shape, and branching |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity and membrane permeability |

| Spatial | Jurs descriptors, 3D-MoRSE descriptors | 3D arrangement of atoms |

By developing a robust QSAR model, researchers can identify which structural features are most important for activity, providing a rational basis for the design of more potent analogs of this compound.

Biphenyl 4 Ylmethyl Hydrazine As a Molecular Scaffold and Chemical Probe

Role in the Synthesis of Complex Organic Molecules

The biphenyl-4-ylmethyl-hydrazine framework is a key building block in the construction of intricate organic molecules. Its hydrazine (B178648) moiety offers reactive sites for cyclization and condensation reactions, while the biphenyl (B1667301) group provides a stable and sterically influential backbone that can be further functionalized.

The hydrazine functional group in this compound is a potent nucleophile and a precursor for the formation of various nitrogen-containing heterocyclic systems. These heterocycles are of significant interest due to their prevalence in pharmaceuticals and biologically active compounds. The biphenyl moiety, in turn, can impart desirable photophysical properties or act as a recognition element in biological systems.

One notable application involves the use of biphenyl-hydrazine derivatives in the synthesis of fused heterocyclic systems. For instance, a series of 3-substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e] beilstein-journals.orgresearchgate.netacs.orgtriazolo[4,3-c]pyrimidines have been synthesized through the oxidative cyclization of 4-[2-(arylidene)hydrazinyl]-3-(1,1-biphenyl-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines. researchgate.net In this multi-step synthesis, a biphenyl carbohydrazide (B1668358) serves as a key starting material for the initial pyrazolopyrimidine core. researchgate.net

Another example is the reaction of biphenyl-2,2′-dicarbaldehyde with arylhydrazines, which, depending on the stoichiometry, can yield either the bis-arylhydrazone or, more interestingly, a cyclized product, trans-9,10-dihydro-10-phenylazophenanthren-9-ol. rsc.org This demonstrates the utility of the hydrazine moiety in facilitating intramolecular cyclizations to form complex, polycyclic aromatic systems. rsc.org

The versatility of the hydrazine group allows for its participation in various cyclization strategies to afford a range of heterocyclic cores. The specific reaction conditions and the nature of the other reactants dictate the final heterocyclic structure.

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from Biphenyl-Hydrazine Precursors

| Precursor Type | Reactant(s) | Resulting Heterocycle | Reference |

|---|---|---|---|

| Biphenyl carbohydrazide derivative | Arylidene hydrazinyl pyrazolopyrimidine | Fused 1,2,4-triazole (B32235) (Pyrazolotriazolopyrimidine) | researchgate.net |

| Biphenyl-2,2′-dicarbaldehyde | Phenylhydrazine | Dihydrophenanthrene derivative | rsc.org |

| Hydrazine derivatives | 1,3-Dicarbonyl compounds | Pyrazoles | beilstein-journals.org |

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. The this compound scaffold is well-suited for the development of novel MCRs due to the reactive nature of the hydrazine group, which can readily participate in condensation and cyclization cascades.

Substituted hydrazines are frequently employed in MCRs to generate a variety of heterocyclic structures. For example, a novel multicomponent reaction between arylhydrazonals, malononitrile, and aromatic aldehydes has been reported to yield corresponding biphenyl derivatives. researchgate.neteurjchem.com This highlights the potential of using hydrazine-containing starting materials to construct biphenyl-containing products through a convergent synthetic route.

Furthermore, three-component reactions involving hydrazines, aldehydes, and active methylene (B1212753) compounds are widely used for the synthesis of pyrazole (B372694) derivatives. beilstein-journals.org These reactions often proceed through the initial formation of a hydrazone, which then undergoes cyclization. beilstein-journals.org The biphenyl moiety can be incorporated into any of the starting components to generate biphenyl-substituted pyrazoles. Four-component reactions have also been developed to synthesize more complex fused heterocyclic systems like pyrano[2,3-c]pyrazoles. beilstein-journals.orgmdpi.com

The development of MCRs utilizing biphenyl-hydrazine scaffolds offers an efficient and atom-economical approach to generate libraries of structurally diverse compounds with potential applications in drug discovery and materials science.

Table 2: Representative Multicomponent Reactions Involving Hydrazine Derivatives

| Reaction Type | Reactants | Product Class | Reference |

|---|---|---|---|

| Three-component | Arylhydrazonals, Malononitrile, Aromatic aldehydes | Biphenyl derivatives | researchgate.neteurjchem.com |

| Three-component | Hydrazines, Aldehydes, Malononitrile | Pyrazoles | beilstein-journals.org |

| Four-component | Hydrazine hydrate (B1144303), Ethyl acetoacetate, Aldehydes, Malononitrile | Pyrano[2,3-c]pyrazoles | beilstein-journals.orgmdpi.com |

Design and Application as Chemical Biology Probes

The unique structural features of this compound also make it an attractive scaffold for the design of chemical probes for applications in chemical biology. The biphenyl group can serve as a recognition element or a fluorophore, while the hydrazine moiety can act as a reactive handle for covalent modification of biomolecules or as a chelating unit for ion sensing.

While specific examples of this compound itself being used as a fluorescent probe are not prevalent in the literature, the biphenyl-hydrazine scaffold holds significant potential for the development of such tools. The biphenyl unit is a known fluorophore, and its emission properties can be modulated by the substitution pattern and the chemical environment. The hydrazine group can act as a recognition site for specific analytes, leading to a change in the fluorescence signal upon binding.

For instance, a benzoyl hydrazine derivative has been successfully developed as a selective fluorescent probe for Mg²⁺ ions. nih.gov The probe exhibits an "off-on" fluorescence response upon binding to Mg²⁺, with the mechanism attributed to the photoinduced electron transfer (PET) effect. nih.gov This demonstrates the feasibility of using hydrazine derivatives in the design of fluorescent sensors.

Furthermore, a biphenyl-based aggregation-induced emission luminogen (AIEgen) has been designed for the selective detection of hydrazine in both solution and vapor phases. researchgate.net This probe incorporates a biphenyl core and a formyl group that reacts with hydrazine, leading to a ratiometric and "turn-on" fluorescence response. researchgate.net These examples underscore the potential of incorporating the biphenyl-hydrazine motif into fluorescent probes for the detection of a variety of analytes.

Table 3: Properties of Fluorescent Probes Based on Related Scaffolds

| Probe Scaffold | Analyte | Sensing Mechanism | Fluorescence Change | Reference |

|---|---|---|---|---|

| Benzoyl hydrazine derivative | Mg²⁺ | Photoinduced Electron Transfer (PET) | "Off-on" | nih.gov |

| Biphenyl-based AIEgen | Hydrazine | Inhibition of Intramolecular Charge Transfer (ICT) | Ratiometric and "Turn-on" | researchgate.net |

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technology that utilizes covalent probes to assess the functional state of enzymes within complex biological systems. wikipedia.org The this compound scaffold can be incorporated into the design of activity-based probes (ABPs), where the hydrazine moiety serves as a reactive "warhead" to covalently modify the active site of target enzymes.

The design of an ABP typically includes a reactive group, a recognition element, and a reporter tag. The biphenyl group can function as part of the recognition element, providing affinity and selectivity for the target enzyme. The hydrazine warhead can then react with specific amino acid residues or cofactors within the enzyme's active site, leading to irreversible labeling.

While traditional ABPP probes often target nucleophilic residues, there is a growing interest in developing probes for less-explored enzyme classes. acs.org Inducible ABPs, which are activated under specific cellular conditions, represent a recent innovation in this field. acs.org The versatility of the biphenyl-hydrazine scaffold allows for the incorporation of various functionalities to fine-tune the reactivity and selectivity of the probe.

The application of ABPs in cancer research is a prominent area of investigation, where these probes can be used to identify and validate new drug targets, assess drug efficacy, and monitor disease progression. mdpi.com The development of biphenyl-hydrazine-based ABPs could provide valuable tools for studying the role of specific enzymes in cancer and other diseases.

Table 4: Enzyme Classes Targeted by Activity-Based Probes

| Enzyme Class | Warhead Type | Application | Reference |

|---|---|---|---|

| Serine Hydrolases | Fluorophosphonate | Profiling enzyme activity | wikipedia.org |

| Aldehyde Dehydrogenases | Vinyl ketone (in situ generated) | Profiling in lung cancer cells | acs.org |

Analytical Methodologies for Characterization and Detection

Spectroscopic Techniques (FT-IR, NMR, HRMS) for Compound Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of Biphenyl-4-ylmethyl-hydrazine. They provide detailed information about the compound's functional groups, atomic connectivity, and elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features. These include N-H stretching vibrations for the hydrazine (B178648) group, C-H stretching for the aromatic biphenyl (B1667301) rings and the methylene (B1212753) bridge, and C=C stretching vibrations within the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise details about the atomic arrangement and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: The proton NMR spectrum would reveal distinct signals for the protons on the biphenyl rings, the methylene (-CH₂-) bridge, and the amine (-NH and -NH₂) protons of the hydrazine moiety. The chemical shift, integration, and splitting pattern of each signal would confirm the structure.

¹³C NMR: The carbon NMR spectrum would show separate signals for each unique carbon atom, including those in the two different phenyl rings, the methylene carbon, and any other distinct carbons, confirming the carbon skeleton of the molecule.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental formula of the compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can unequivocally confirm the elemental composition of this compound (C₁₃H₁₄N₂), distinguishing it from other compounds with the same nominal mass.

| Technique | Information Obtained | Expected Observations for this compound |

|---|---|---|

| FT-IR | Functional Groups | Characteristic peaks for N-H (hydrazine), aromatic C-H, and C=C (biphenyl rings) stretching. |

| ¹H NMR | Proton Environments & Connectivity | Signals in aromatic, methylene (-CH₂-), and amine (-NH₂) regions. |

| ¹³C NMR | Carbon Skeleton | Distinct signals for aromatic carbons of the biphenyl system and the aliphatic methylene carbon. |

| HRMS | Elemental Formula & Exact Mass | Precise mass-to-charge ratio (m/z) corresponding to the molecular formula C₁₃H₁₄N₂. |

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Separation

Chromatographic techniques are the standard for separating this compound from impurities and determining its purity. cdc.gov The choice between liquid or gas chromatography often depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile method for analyzing non-volatile compounds. For hydrazine derivatives, reversed-phase HPLC is commonly used. researchgate.net A suitable HPLC method for this compound would involve a stationary phase (like a C18 column) and a mobile phase mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and a buffer. google.com Detection is typically achieved using a UV detector set to a wavelength where the biphenyl chromophore absorbs strongly. This method allows for the quantification of the main compound and the detection of any non-volatile impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the polar nature and potential thermal instability of many hydrazine compounds, direct analysis can be challenging. cdc.gov A common strategy is derivatization, where the hydrazine is reacted with another compound (such as acetone) to form a more volatile and thermally stable derivative (a hydrazone). researchgate.netsielc.com This derivative can then be readily separated on a GC column and identified by its characteristic mass spectrum. GC-MS is highly sensitive and specific, making it ideal for detecting trace-level impurities. cdc.gov

| Technique | Primary Use | Typical Approach for Hydrazine Compounds | Detector |

|---|---|---|---|

| HPLC | Purity assessment, quantification | Reversed-phase column (e.g., C18) with a buffered organic/aqueous mobile phase. google.com | UV-Vis |

| GC-MS | Separation and identification of volatile impurities | Derivatization (e.g., with acetone) to increase volatility and thermal stability. researchgate.netsielc.com | Mass Spectrometer (MS) |

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a highly sensitive and often rapid approach for the detection and quantification of electroactive compounds like hydrazines. mdpi.com These techniques are based on measuring the current or potential changes resulting from the oxidation of the hydrazine moiety at an electrode surface.

The electrochemical oxidation of hydrazine occurs at a specific potential, which can be measured using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) . pnu.ac.ir The magnitude of the oxidation current is directly proportional to the concentration of the hydrazine, allowing for precise quantification.

To enhance sensitivity and selectivity, chemically modified electrodes are often employed. iapchem.org The surface of a standard electrode (like glassy carbon) can be modified with various nanomaterials or polymers that catalyze the oxidation of hydrazine, lowering the potential required for oxidation and amplifying the current response. pnu.ac.ir This approach can achieve very low detection limits, making it suitable for trace analysis. iapchem.org While specific studies on this compound are not widely detailed, the established principles of hydrazine electrochemistry provide a clear framework for developing such a detection method. mdpi.compnu.ac.ir

Future Research Directions and Translational Opportunities

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of Biphenyl-4-ylmethyl-hydrazine and its derivatives will likely be guided by the principles of green chemistry, aiming to reduce waste, improve energy efficiency, and utilize less hazardous substances mdpi.com. Current synthetic routes often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research should focus on developing more sustainable and efficient pathways.

Key areas for exploration include:

Catalytic C-C Bond Formation: For the biphenyl (B1667301) core, research into advanced catalytic systems for Suzuki-Miyaura or similar cross-coupling reactions is crucial. The development of water-soluble catalysts, such as fullerene-supported palladium nanocatalysts, could enable these reactions to be performed in aqueous media at room temperature, significantly improving the environmental footprint researchgate.net.

Greener Hydrazine (B178648) Synthesis: Traditional methods for synthesizing hydrazine derivatives can be hazardous. Recent breakthroughs have shown the potential for synthesizing hydrazine derivatives directly from dinitrogen (N₂) using polymetallic titanium hydride compounds under mild conditions, offering a more direct and sustainable route riken.jp.

Solvent-Free and Microwave-Assisted Reactions: Techniques such as manual grinding (mechanosynthesis) and microwave irradiation are gaining traction as green synthetic methods. mdpi.comminarjournal.com These approaches can dramatically reduce reaction times and eliminate the need for volatile organic solvents, leading to cleaner and more efficient processes for creating hydrazine-containing compounds minarjournal.compsvmkendra.comresearchgate.net.

Table 1: Comparison of Synthetic Approaches for this compound

| Feature | Traditional Synthetic Methods | Potential Sustainable Pathways |

|---|---|---|

| Solvents | Often rely on volatile organic solvents (e.g., DCM, nitrobenzene). | Aqueous media, solvent-free conditions (grinding), or biodegradable solvents. |

| Catalysts | May use stoichiometric amounts of hazardous reagents (e.g., AlCl₃). | Recyclable, highly efficient catalysts (e.g., fullerene-supported Pd). |

| Energy Input | Typically require prolonged heating (reflux). | Room temperature reactions, microwave irradiation for rapid heating. |

| Atom Economy | Can be low, with significant byproduct formation. | High atom economy through direct C-H activation or N₂ fixation. |

| Waste Generation | Generates significant chemical waste requiring disposal. | Minimal waste generation, catalysts can be recovered and reused. |

Advanced Scaffold Derivatization for Enhanced Functionality

The this compound scaffold offers multiple points for chemical modification to enhance its biological activity, selectivity, and pharmacokinetic properties. Advanced derivatization strategies are essential for translating this core structure into functional molecules for therapeutic or research applications. The structural versatility of hydrazine-based frameworks makes them popular in pharmaceuticals and agrochemicals psvmkendra.com.

Potential derivatization sites and their impact are outlined below:

Biphenyl Rings (Aromatic System): The two phenyl rings are prime locations for introducing various substituents. Adding electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, which can influence binding affinity to biological targets. Furthermore, introducing polar groups can improve solubility and pharmacokinetic profiles.

Methylene (B1212753) Bridge (-CH₂-): While less commonly modified, altering this linker could impact the molecule's conformational flexibility. Replacing it with other groups (e.g., carbonyl, ether) could change the spatial orientation of the biphenyl and hydrazine moieties, potentially leading to novel biological activities.

Hydrazine Moiety (-NH-NH₂): The hydrazine group is highly versatile. It can be acylated to form hydrazides, or condensed with aldehydes and ketones to form hydrazones, which are known to possess a wide range of biological activities, including antimicrobial and anticancer effects psvmkendra.comnih.gov. This moiety is a key building block for various nitrogen-containing heterocyclic compounds psvmkendra.com.

Table 2: Potential Derivatization Strategies for this compound

| Derivatization Site | Example Functional Groups | Potential Enhanced Functionality |

|---|---|---|

| Biphenyl Rings | -F, -Cl, -CF₃, -OH, -OCH₃, -NO₂, -CN | Improved target binding, altered lipophilicity, enhanced metabolic stability. |

| Methylene Bridge | C=O, -O-, -S- | Modified conformational flexibility, altered spatial arrangement of pharmacophores. |

| Hydrazine Moiety | Acyl groups, aldehydes/ketones (forming hydrazones), cyclization into heterocycles | Introduction of new pharmacophores, prodrug strategies, formation of bioactive heterocycles. |

Integration of Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle nih.gov. These computational tools can be applied to the this compound scaffold to rationally design novel derivatives with desired properties, saving significant time and resources.

Key applications of AI/ML in this context include:

Predictive Modeling: AI models can be trained on large datasets to predict various properties of virtual this compound derivatives. This includes predicting bioactivity against specific targets, as well as ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties acs.org. This allows for the in silico screening of vast virtual libraries to prioritize the most promising candidates for synthesis nih.gov.

De Novo Drug Design: Generative AI models can design entirely new molecules based on a desired set of properties youtube.com. By providing the model with the this compound scaffold as a starting point and defining target properties (e.g., high potency, low toxicity), these algorithms can generate novel, optimized structures for synthesis youtube.comspringernature.com.

Synthesis Planning: AI can also assist in planning the most efficient and sustainable synthetic routes for the designed derivatives. Retrosynthesis algorithms can predict the necessary reactants and reaction conditions, streamlining the chemical synthesis process springernature.com.

Table 3: Application of AI/ML in the Design of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity. | Predicts the potency of new derivatives before synthesis. |

| ADME/T Prediction | Models that predict pharmacokinetic and toxicity profiles. | Identifies candidates with favorable drug-like properties early in the design phase. |

| Generative Models (e.g., VAEs, GANs) | Algorithms that generate novel chemical structures with desired properties. | Explores a wider chemical space for innovative drug candidates. |

| Retrosynthesis Prediction | AI tools that suggest synthetic pathways for a target molecule. | Accelerates the synthesis of promising new compounds. |

Development of Next-Generation Chemical Probes for Targeted Biological Studies

Chemical probes are small molecules used to study and manipulate biological systems biorxiv.org. The unique reactivity of the hydrazine moiety makes this compound an excellent starting point for developing next-generation chemical probes. Hydrazine-based probes are versatile tools that can target a wide range of enzymes, particularly those with electron-poor cofactors biorxiv.orgnih.gov.

Future research in this area should focus on:

Activity-Based Protein Profiling (ABPP): The electron-rich hydrazine "warhead" can react covalently with specific sites in enzymes, allowing for their identification and characterization in complex biological samples nih.gov. By attaching a "clickable" tag (like an alkyne or azide) to the biphenyl scaffold, researchers can use techniques like click chemistry to attach reporter molecules (e.g., fluorophores, biotin) for visualization and pull-down experiments.

Fluorescent Probes for Bioimaging: By incorporating a fluorophore into the biphenyl structure, probes can be designed for real-time imaging of specific biological processes or analytes within living cells or organisms researchgate.net. The reaction of the hydrazine moiety with a specific target could trigger a "turn-on" fluorescent signal, providing high sensitivity and selectivity acs.orgresearchgate.net.

Targeted Covalent Inhibitors: The inherent reactivity of the hydrazine group can be harnessed to design targeted covalent inhibitors. By optimizing the biphenyl scaffold to bind selectively to the active site of a target protein, the hydrazine can form an irreversible covalent bond, leading to potent and durable inhibition. This strategy has been successfully used for well-known hydrazine drugs like phenelzine (B1198762) biorxiv.org.

Table 4: Designing Chemical Probes from the this compound Scaffold

| Probe Component | Function | Example Modification |

|---|---|---|

| Recognition Element | Binds selectively to the biological target. | The biphenyl scaffold, optimized for a specific protein binding pocket. |

| Reactive Group (Warhead) | Forms a covalent bond with the target. | The intrinsic hydrazine moiety (-NH-NH₂). |

| Reporter Tag/Handle | Enables detection and/or isolation of the probe-target complex. | An alkyne or azide (B81097) group for click chemistry, or a fluorescent dye. |

This compound stands at a crossroads of opportunity. While its full potential remains to be unlocked, the path forward is illuminated by advances in synthetic chemistry, computational science, and chemical biology. By embracing sustainable synthetic methodologies, employing advanced scaffold derivatization, integrating artificial intelligence into the design process, and developing sophisticated chemical probes, the scientific community can transform this promising scaffold into valuable tools for both fundamental research and therapeutic innovation. The convergence of these future research directions holds the key to realizing the translational opportunities presented by this versatile chemical entity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.